(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid, also known as 5-hydroxyicosatrienoic acid, is a polyunsaturated fatty acid derived from arachidonic acid. This compound plays a significant role in various biological processes, including inflammation and vascular regulation. It is classified under the group of eicosanoids, which are signaling molecules made from fatty acids that have diverse physiological effects.
This compound is primarily sourced from biological systems where arachidonic acid is metabolized. It can be synthesized endogenously in the body through enzymatic pathways involving lipoxygenases and cyclooxygenases, which convert arachidonic acid into various hydroxy fatty acids.
The synthesis of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid can be achieved through several methods:
Enzymatic methods are preferred for their specificity and efficiency. For instance, lipoxygenases can convert arachidonic acid into (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid in a single step under mild conditions.
The molecular structure of (5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid features:
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid participates in several biochemical reactions:
The reactivity of this compound is influenced by its unsaturated bonds and hydroxyl group, making it susceptible to oxidation and addition reactions under specific conditions.
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid exerts its biological effects primarily through interaction with specific receptors:
Research indicates that this compound influences various physiological processes such as vasodilation and modulation of immune responses through its receptor interactions.
(5S,6Z,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid has several applications in scientific research:
This compound exemplifies the intricate interplay between dietary fatty acids and physiological responses within the human body. Its synthesis and functional roles continue to be an area of active research with implications for health and disease management.
(5S,6Z,8Z,11Z)-5-Hydroxyicosa-6,8,11-trienoic acid (5-HETrE) is biosynthesized primarily through the stereoselective oxidation of polyunsaturated fatty acids by lipoxygenase (ALOX) enzymes. The arachidonate 5-lipoxygenase (ALOX5/5-LOX) is the principal isoform responsible for catalyzing the insertion of molecular oxygen at the C5 position of eicosanoid precursors to form 5-hydroperoxy derivatives (5-HpETrE), which are subsequently reduced to the corresponding hydroxy acids (5-HETrE). This enzymatic reaction exhibits absolute stereochemical specificity, producing exclusively the 5(S)-enantiomer in biological systems [1] [3].
The expression and activity of ALOX5 are cell-type-specific, with highest levels observed in innate immune cells (neutrophils, eosinophils, monocytes, macrophages) and certain cancer cells. In prostate, lung, and colorectal cancers, ALOX5 overexpression correlates with increased production of 5-HETrE and related metabolites, suggesting a pathophysiological role in malignancy [1] [3]. Alternative ALOX isoforms (e.g., ALOX15) may contribute to 5-HETrE synthesis under specific conditions, though with significantly lower catalytic efficiency compared to ALOX5. The reaction kinetics are regulated by calcium flux, ATP concentrations, and membrane translocation events, which collectively modulate ALOX5 activity in response to inflammatory stimuli [1].
Table 1: Enzymatic Synthesis of 5-HETrE
| Enzyme | Reaction Catalyzed | Primary Cellular Localization | Key Regulators |
|---|---|---|---|
| ALOX5 (5-LOX) | Conversion of DGLA → 5(S)-HpETrE → 5(S)-HETrE | Nucleus, Nuclear Membrane | Ca²⁺, ATP, FLAP, Oxidative Stress |
| ALOX15 (15-LOX) | Minor 5-HETrE production | Cytoplasm | Phosphorylation Status, Substrate Pool |
| ALOX12 (12-LOX) | Not significant for 5-HETrE | Endoplasmic Reticulum | Glutathione Peroxidase Activity |
While arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) serves as the canonical precursor for 5-hydroxyeicosatetraenoic acid (5-HETE), 5-HETrE biosynthesis utilizes dihomo-γ-linolenic acid (DGLA; 8Z,11Z,14Z-eicosatrienoic acid) as its primary substrate. This distinction arises from the absence of the Δ5 double bond in DGLA, resulting in the trienoic structure of 5-HETrE compared to the tetraenoic backbone of 5-HETE [5] [9].
ALOX5 exhibits relative substrate promiscuity, accepting C20 fatty acids with ≥3 double bonds, but its catalytic efficiency (kcat/Km) is highest for arachidonic acid, followed by DGLA and eicosapentaenoic acid (EPA). The binding affinity of DGLA to ALOX5's active site is governed by:
In cellular microenvironments with limited arachidonic acid availability (e.g., under dietary ω-3 supplementation or in specific disease states), DGLA becomes a physiologically relevant substrate. Gene expression profiling of diseased tissues reveals that differential regulation of fatty acid desaturases (FADS1, FADS2) alters precursor availability, thereby modulating 5-HETrE biosynthesis [3].
The biosynthesis of 5-HETrE occurs in spatially organized compartments that orchestrate substrate flux and prevent metabolite dispersion. In resting cells, ALOX5 resides in the cytosol or nucleoplasm, but upon activation (e.g., by Ca²⁺ mobilization), it translocates to the nuclear envelope where it complexes with the 5-lipoxygenase-activating protein (FLAP) [1].
FLAP serves as a hydrophobic scaffold that presents DGLA to ALOX5, significantly increasing catalytic efficiency. This complex assembles preferentially at nuclear membrane microdomains enriched in phosphatidylcholine and cholesterol. The subsequent reduction of 5-HpETrE to 5-HETrE is catalyzed by glutathione-dependent peroxidases (GPXs) in the cytosol or by membrane-associated thioredoxin systems.
Inflammatory cells demonstrate secretory vesicle localization of 5-HETrE, where it is stored complexed with albumin or fatty acid-binding proteins before exocytotic release. Cancer cells exhibit altered compartmentalization, with ALOX5 mislocalized to lipid droplets or mitochondrial membranes, leading to constitutive 5-HETrE production that promotes proliferation and survival [1] [3].
5-HETrE serves as a metabolic node for the biosynthesis of structurally related eicosanoids with distinct biological activities:
Table 2: Metabolic Derivatives of 5-HETrE
| Metabolite | Enzyme(s) Involved | Catalytic Cofactors | Biological Significance |
|---|---|---|---|
| 5-Oxo-6E,8Z,11Z-ETrE | 5-HEDH | NADP⁺ | Potent granulocyte chemoattractant |
| 5(S),15(S)-DiHETrE | Platelet ALOX15, Leukocyte ALOX5 | O₂, Ca²⁺ | Amplifies inflammatory cell infiltration |
| 5(S),20-DiHETrE | CYP4F3A, CYP4F2 | NADPH, O₂ | Catabolite for β-oxidation |
| 5(S),6(R)-Epoxy-8Z,11Z-ETrE | Leukotriene A4 synthase | Glutathione | Precursor to trioxilin derivatives |
The interconversion dynamics are cellular-context dependent: Endothelial cells under oxidative stress rapidly convert 5-HETrE to 5-oxo-ETrE, whereas macrophages favor dihydroxy acid formation. In cancer microenvironments, the 5-oxo-ETrE pathway predominates due to chronic NADP⁺ elevation, potentially driving tumor-associated inflammation [1] [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: